The synthesis of NK 252 involves several chemical reactions that typically include the formation of specific functional groups necessary for its bioactivity. One method reported for synthesizing compounds similar to NK 252 involves the reaction of diamines with aromatic acid chlorides in the presence of bases like pyridine. This nucleophilic substitution leads to the formation of tetrazole moieties, which are integral to the structure of NK 252 .
The synthetic pathway generally includes:
Technical details regarding the characterization of NK 252 can be obtained through techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound .
The molecular structure of NK 252 is characterized by specific functional groups that facilitate its interaction with biological targets. While detailed structural data specific to NK 252 may not be fully available, compounds within its class generally exhibit a complex arrangement involving aromatic rings and nitrogen-containing heterocycles.
Key structural features include:
Data obtained from spectroscopic methods indicate characteristic peaks corresponding to functional groups present in NK 252, aiding in its identification and confirming its synthesis .
NK 252 participates in various chemical reactions that are significant for its biological activity. The primary reactions involve:
These reactions are crucial for understanding how NK 252 exerts its protective effects in experimental models, particularly concerning oxidative damage and inflammation.
The mechanism by which NK 252 operates primarily involves the activation of the Nrf2 signaling pathway. Upon administration:
This mechanism underscores NK 252's potential therapeutic applications in conditions marked by oxidative stress.
NK 252 exhibits several physical and chemical properties that are relevant for its application:
Analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
NK 252 has promising applications in scientific research, particularly in:
The Keap1-Nrf2 pathway serves as the primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the cytosolic repressor protein Kelch-like ECH-associated protein 1 (Keap1) binds the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), facilitating its ubiquitination by the Cullin 3 E3 ligase complex and subsequent proteasomal degradation. This interaction maintains low cellular Nrf2 levels, with a half-life of approximately 20 minutes [4] [10]. During oxidative stress, reactive oxygen species (ROS) or electrophilic agents modify critical cysteine residues in Keap1 (notably C151, C273, and C288), disrupting its ability to target Nrf2 for degradation. Two mechanistic models explain this activation:
Stabilized Nrf2 translocates to the nucleus, dimerizes with small Maf proteins, and binds to Antioxidant Response Elements (ARE) in the promoter regions of cytoprotective genes. This upregulates enzymes critical for redox balance, including:
Dysregulation of this pathway is implicated in pathologies like nonalcoholic steatohepatitis (NASH), pulmonary fibrosis, and cancer, highlighting its therapeutic relevance [1] [4].
Small-molecule Nrf2 activators counteract oxidative stress by disrupting the Keap1-Nrf2 interaction. These compounds are classified mechanistically:
Therapeutic benefits of these activators include:
Table 1: Classification of Representative Nrf2 Activators
Compound | Mechanism | Key Indications | Research Status |
---|---|---|---|
Sulforaphane | Cysteine modification of Keap1 | Cancer chemoprevention | Clinical trials |
CDDO-Im (Bardoxolone) | Cysteine modification of Keap1 | Chronic kidney disease | Clinical trials |
Oltipraz (OPZ) | Thiol modification | NASH, schistosomiasis | Preclinical/Clinical |
NK-252 | Competitive Keap1 binder | NASH, hepatic fibrosis | Preclinical |
NK-252 (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea) is a synthetic biaryl urea compound identified for its potent Nrf2-inducing activity. Its chemical structure features:
Unlike electrophilic activators like oltipraz, NK-252 directly binds to the Kelch domain of Keap1, competing with Nrf2 at its binding interface. In vitro binding assays confirm its affinity for the Nrf2-binding pocket, explaining its mechanistic distinction [1] [3]. Key research findings include:
Table 2: Key Chemical and Functional Properties of NK-252
Property | Value | Test System |
---|---|---|
CAS Number | 1414963-82-8 | - |
Solubility (DMSO) | ≥29 mg/mL (101.66 mM) | In vitro assays |
Purity | ≥98% (HPLC) | Analytical chromatography |
EC₂ (ARE activation) | 1.36 µM | Huh-7.5 reporter cells |
Fibrosis Reduction | 66.2% (high dose) | CDAA rat model |
NK-252’s significance lies in its targeted mechanism and dose-dependent efficacy in metabolic and fibrotic liver disease models. Its ability to attenuate steatohepatitis-related fibrosis without metabolic disruption positions it as a promising tool compound for probing the therapeutic scope of Nrf2 activation [1] [3] [9].
Table 3: In Vivo Efficacy of NK-252 in a NASH Fibrosis Model
Treatment Group | Median Fibrosis Score | Fibrosis Area (%) | Reduction vs. Control |
---|---|---|---|
Normal diet (Naïve) | 0 | 0.72 | - |
CDAA diet (Control) | 3 (bridging fibrosis) | 14.7 | Baseline |
CDAA + Oltipraz | 2 | 5.80 | 60.5% |
CDAA + NK-252 (Low dose) | 2 | 6.20 | 57.8% |
CDAA + NK-252 (High dose) | 1 | 4.97 | 66.2% |
Data derived from Shimozono et al. (2013) using dietary rat NASH model [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7